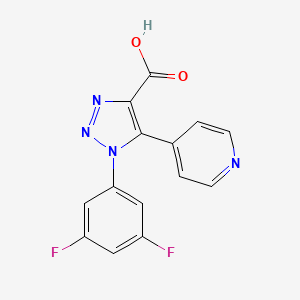

1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N4O2/c15-9-5-10(16)7-11(6-9)20-13(8-1-3-17-4-2-8)12(14(21)22)18-19-20/h1-7H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHJIISYFDLBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=NN2C3=CC(=CC(=C3)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Summary:

- Starting materials: 3,5-difluoroaniline is converted into the corresponding azide via diazotization followed by azide substitution.

- Azide formation: 3,5-difluoroaniline is treated with sodium nitrite in acidic aqueous solution at 0°C to form the diazonium salt, which is then reacted with sodium azide to yield 3,5-difluorophenyl azide.

- Cyclization: The azide is reacted with a β-ketoester (bearing a pyridin-4-yl substituent) in the presence of a base such as potassium carbonate in aqueous ethanol at elevated temperature (~80°C) for 16 hours.

- Isolation: The reaction mixture is cooled, acidified to precipitate the triazole carboxylic acid, which is filtered and dried.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) |

|---|---|---|

| Diazotization and azide formation | 0°C, acidic aqueous medium, 1 hour stirring | ~90% (azide) |

| Cycloaddition with β-ketoester | K2CO3 base, aqueous ethanol, 80°C, 16 h | 30-95% (triazole acid) |

This method is scalable to ~100 g batches and provides a safe, efficient route to the target compound with good purity and yield.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes ("click chemistry") is a widely used and versatile method for constructing 1,2,3-triazoles, including 1-substituted and 1,5-disubstituted derivatives.

Method Summary:

- Preparation of azide: 3,5-difluorophenyl azide is prepared as above.

- Alkyne partner: Pyridin-4-yl-substituted propiolic acid or its ester derivative serves as the alkyne.

- Catalysis: The reaction is catalyzed by copper(I) salts (e.g., CuI) in the presence of a reducing agent such as sodium ascorbate.

- Solvent: Typically aqueous or mixed organic solvents (DMF, ethanol/water).

- Temperature: Room temperature to mild heating (~25-60°C).

- Time: Several hours (commonly 12-24 h).

Advantages:

- High regioselectivity for 1,4-disubstituted triazoles.

- Mild reaction conditions.

- High yields and functional group tolerance.

This method is adaptable for industrial scale and can be optimized with continuous flow reactors for improved throughput.

Grignard Reagent-Mediated Carboxylation of Bromotriazoles

An alternative advanced synthetic route involves the functionalization of 4,5-dibromo-1-substituted 1,2,3-triazoles via Grignard reagents, followed by carboxylation to introduce the carboxylic acid at the 4-position.

Method Summary:

- Starting material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole.

- Step 1: Treatment with isopropylmagnesium chloride (Grignard reagent) in THF or methyl-THF at low temperature (-78°C to 0°C) to form 1-substituted-4-bromo-triazole intermediate.

- Step 2: Further reaction with isopropylmagnesium chloride-lithium chloride composite, then bubbling CO2 gas at low temperature (-30°C to 25°C) to carboxylate the intermediate.

- Step 3: Acidification and extraction yield a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 4-bromo-5-carboxylic acid isomers.

- Step 4: Separation and purification by crystallization and solvent extraction.

Reaction Conditions and Notes:

| Step | Conditions | Notes |

|---|---|---|

| Grignard addition | THF or METHF, -78°C to 0°C, 0.5-2 h | Control temperature critical |

| CO2 carboxylation | -30°C to 25°C, 5-30 min | Introduces carboxylic acid |

| Acidification & extraction | pH 1-5, multiple organic solvent washes | Yields mixture needing separation |

This method allows for selective functionalization and is useful for complex substitution patterns such as pyridinyl and difluorophenyl groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| One-step azide + β-ketoester cyclization | 3,5-Difluorophenyl azide, β-ketoester, base | 80°C, aqueous ethanol, 16 h | 30-95% | Simple, scalable, high yield | Requires β-ketoester synthesis |

| CuAAC (Copper-catalyzed cycloaddition) | 3,5-Difluorophenyl azide, pyridinyl alkyne, CuI | RT-60°C, aqueous/organic solvent | High | Mild, regioselective, versatile | Requires copper catalyst |

| Grignard carboxylation of bromotriazoles | 4,5-Dibromo-triazole, isopropylmagnesium chloride, CO2 | Low temp (-78°C to 25°C), THF | Moderate | Selective functionalization | Multi-step, requires careful control |

Research Findings and Practical Considerations

- The one-step azide/β-ketoester method is particularly effective for synthesizing 1,2,3-triazole-4-carboxylic acids with difluorophenyl substituents, offering a good balance of yield, safety, and scalability.

- The CuAAC method remains the most versatile for introducing diverse substituents, including pyridin-4-yl groups, with excellent regioselectivity and mild conditions, making it ideal for complex molecule synthesis.

- The Grignard reagent approach provides a route to selectively functionalize bromotriazoles, enabling the introduction of carboxylic acid groups at specific positions, which is valuable for derivatives requiring precise substitution patterns.

- Industrial-scale synthesis often combines these methods with process optimizations such as continuous flow chemistry, solvent recycling, and catalyst recovery to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated or nitrated triazole derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Research: It is used in the development of bioactive molecules that can modulate biological pathways, making it valuable in the study of diseases and therapeutic interventions.

Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: It serves as a building block in the synthesis of complex molecules for probing biological systems and understanding molecular interactions.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring and the aromatic groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects or changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features and biological activities of the target compound with related 1,2,3-triazole-4-carboxylic acid derivatives:

*GP% = Growth Percentage (lower values indicate higher inhibition).

Key Observations:

- Substituent Effects on Activity: The 3,5-difluorophenyl group in the target compound likely improves metabolic stability compared to 4-chlorophenyl or p-tolyl due to reduced susceptibility to oxidative metabolism . Pyridin-4-yl at R5 may enhance π-π stacking interactions in kinase binding pockets compared to pyridin-3-yl or non-aromatic substituents (e.g., trifluoromethyl) . Thiazol-2-yl substituents (e.g., in 5-methyl-1-(thiazol-2-yl)-1H-...) show moderate activity against melanoma (LOX IMVI, GP = 44.78%) but lower efficacy in lung cancer models .

Synthetic Accessibility :

Pharmacokinetic and Physicochemical Properties

- Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~3–4) ensures ionization at physiological pH, improving solubility but limiting blood-brain barrier penetration.

Limitations and Challenges

- Lack of Direct Bioactivity Data : The target compound’s efficacy remains inferred from structural analogs.

- Synthetic Complexity : Introducing 3,5-difluorophenyl requires specialized azide precursors, which may complicate large-scale synthesis.

Biological Activity

1-(3,5-Difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326937-37-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

The molecular formula of the compound is C14H8F2N4O2 with a molecular weight of 302.24 g/mol. The structural representation includes a triazole ring linked to a pyridine and a difluorophenyl group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H8F2N4O2 |

| Molecular Weight | 302.24 g/mol |

| CAS Number | 1326937-37-4 |

| SMILES Representation | c1cnccc1c1c(C(O)=O)nnn1c1cc(cc(c1)F)F |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that triazole-based compounds can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, leading to antiproliferative effects.

- In vitro studies have shown that derivatives exhibit significant activity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.

- In one study, certain triazole derivatives showed good inhibition rates against these bacteria, indicating a potential role as antimicrobial agents .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Thymidylate Synthase : By inhibiting TS, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : The compound has been reported to induce morphological changes characteristic of apoptosis in treated cells. This includes membrane blebbing and chromatin condensation .

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and tested them for anticancer activity. Among these compounds, some exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that some compounds had comparable or superior activity compared to established antibiotics .

Q & A

Q. What are the common synthetic routes for this compound?

The compound is synthesized via the Dimroth reaction , where aryl azides react with β-ketoesters under basic conditions. For example:

- Step 1 : React 3,5-difluorophenyl azide with ethyl 3-oxo-3-(pyridin-4-yl)propanoate in methanol with sodium methoxide.

- Step 2 : Hydrolyze the intermediate under acidic conditions to yield the carboxylic acid.

Yields exceeding 85% are achieved using DMSO as a solvent and potassium carbonate as a catalyst . Alternative methods include cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis .

Q. What spectroscopic and crystallographic methods characterize its structure?

- 1H NMR (400 MHz, DMSO-d6) confirms substituent positions (e.g., pyridinyl protons at δ 8.55 ppm).

- LCMS (ESI+) verifies molecular weight (e.g., m/z 281 [M+H]<sup>+</sup>).

- X-ray crystallography using SHELXL refines anisotropic displacement parameters and handles twinned data. WinGX and ORTEP visualize packing diagrams and validate bond lengths/angles .

Q. What in vitro biological activities are reported for this compound?

Analogous 1-aryltriazole-4-carboxylic acids exhibit antitumor activity , particularly against NCI-H522 lung cancer cells :

| Substituents | Growth Inhibition (GP%) | Reference |

|---|---|---|

| 5-(Trifluoromethyl) | 68.09 | |

| 5-(Tetrahydrofuran-2-yl) | 70.01 | |

| 5-(Pyridin-3-yl) | 70.94 |

Electron-withdrawing groups (e.g., -F, -CF3) enhance activity by improving cellular uptake .

Q. How is purity assessed during synthesis?

- HPLC (UV detection at λ = 254 nm) confirms purity >95%.

- Recrystallization from ethanol/water mixtures removes impurities.

- Elemental analysis validates C, H, N content (e.g., C: 64.21%, H: 4.33%, N: 19.94%) .

Advanced Questions

Q. How can crystallographic data contradictions be resolved?

Q. What strategies optimize synthesis for scaled-up studies?

Q. How do structural modifications influence bioactivity?

- 3,5-Difluorophenyl : Fluorine atoms enhance metabolic stability and target binding via hydrophobic interactions.

- Pyridin-4-yl : Facilitates π-π stacking with kinase ATP pockets (e.g., c-Met inhibition).

- 5-Position : Trifluoromethyl groups increase potency over methyl substituents (ΔGP% = ~25%) .

Q. What computational methods guide inhibitor design?

- Molecular docking (AutoDock Vina) predicts binding modes to kinase domains.

- QSAR models correlate Hammett σ constants with IC50 values (e.g., σ = +0.06 for -CF3).

- MD simulations (GROMACS) assess stability of inhibitor-protein complexes over 100 ns trajectories .

Q. How are metabolic pathways analyzed in preclinical models?

- In vitro assays : Rat liver microsomes identify phase I metabolites (e.g., hydroxylation at C5).

- UPLC-QTOF-MS : Detects glucuronide conjugates (phase II metabolism).

- MS/MS fragmentation : Matches metabolites to synthetic standards for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.